

In-Depth Technical Guide: S2116 (CAS No. 2262489-89-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S2116

Cat. No.: B12421648

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For Researchers, Scientists, and Drug Development Professionals

Introduction

S2116 is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^[1] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). **S2116** has demonstrated significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor growth.^[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for the characterization of **S2116**.

Chemical and Physical Properties

S2116 is a small molecule with the following chemical and physical properties:

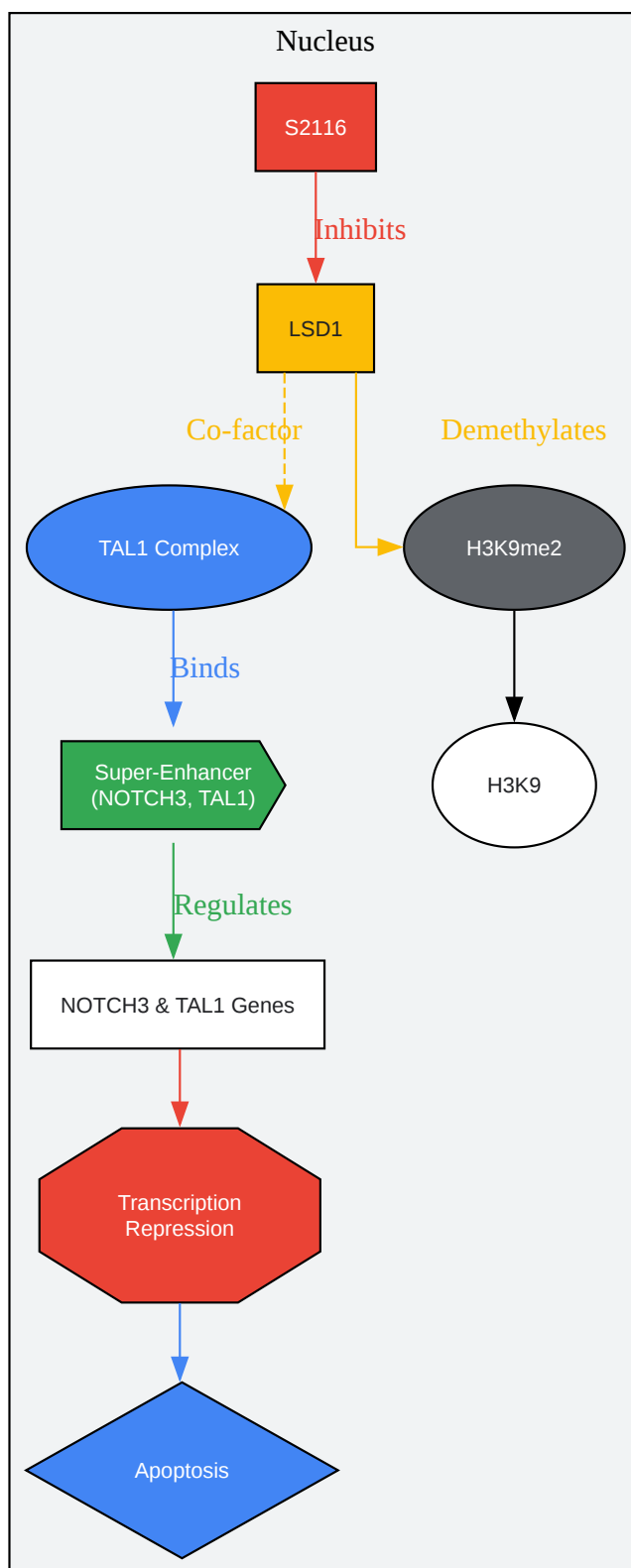
Property	Value
CAS Number	2262489-89-2
Chemical Formula	C22H26ClF2N3O2
Molecular Weight	437.92 g/mol
Appearance	Solid
Storage	Store at -20°C for long-term stability.

Mechanism of Action

S2116 exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately inducing apoptosis.

Signaling Pathway

In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. **S2116**, by inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation, a mark of active enhancers. This epigenetic shift results in the transcriptional repression of NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of apoptosis in T-ALL cells.[\[1\]](#)



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Fig. 1: S2116 Mechanism of Action in T-ALL.

Quantitative Data

In Vitro Efficacy

Cell Line	Cancer Type	IC50 (μM)	Reference
CEM	T-ALL	1.1	[1]
MOLT4	T-ALL	6.8	[1]

In Vivo Efficacy

Model	Treatment	Outcome	Reference
T-ALL Xenograft (mice)	50 mg/kg S2116, IP, 3 times/week for 28 days	Reduced tumor size to <20% of untreated control	[1]

Pharmacokinetics

Parameter	Value	Conditions	Reference
T1/2	3.76 hours	50 mg/kg IP in mice	[1]
Cmax	12.7 μM	50 mg/kg IP in mice	[1]
AUC	59.2 μM•h	50 mg/kg IP in mice	[1]

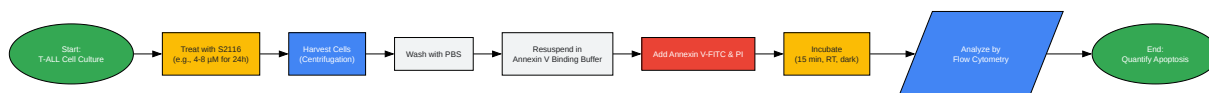
Experimental Protocols

T-ALL Cell Culture

- Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.
- Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10⁶ to 2 x 10⁶ cells/mL.

Apoptosis Assay (Annexin V Staining)

This protocol is for the detection of apoptosis in T-ALL cells treated with **S2116** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.



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Fig. 2: Experimental Workflow for Apoptosis Assay.

- Cell Treatment: Seed T-ALL cells at a density of 1×10^6 cells/mL and treat with desired concentrations of **S2116** (e.g., 4-8 μ M) or vehicle control (DMSO) for 24 hours.[1]
- Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot for NOTCH3 and TAL1

- Cell Lysis: After treatment with **S2116**, wash T-ALL cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE:** Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against NOTCH3, TAL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST for 10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo T-ALL Xenograft Model

- **Animal Model:** Use immunodeficient mice, such as NOD/SCID or NSG mice.
- **Cell Implantation:** Subcutaneously inject 5-10 x 10⁶ T-ALL cells (e.g., MOLT4) in a mixture of media and Matrigel into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
- **Treatment:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer **S2116** (e.g., 50 mg/kg, intraperitoneally, 3 times a week) or vehicle control.^[1]
- **Efficacy Assessment:** Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

histology, Western blot).

Conclusion

S2116 is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on **S2116** and other LSD1 inhibitors.

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References

- 1. medchemexpress.com [medchemexpress.com]
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